molecular formula C15H14O3 B041719 Randaiol CAS No. 87562-14-9

Randaiol

Cat. No. B041719
CAS RN: 87562-14-9
M. Wt: 242.27 g/mol
InChI Key: KIQCVMGDSBIIGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Randaiol has a molecular formula of C15H14O3 and a molecular weight of 242.3 . Its structure includes a benzene ring with hydroxyl and prop-2-enyl groups .


Physical And Chemical Properties Analysis

Randaiol is an oil-like substance . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Safety And Hazards

The safety data sheet for Randaiol suggests that it should be handled with care. In case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQCVMGDSBIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318736
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Randaiol

CAS RN

87562-14-9
Record name Randaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the presence of Randaiol in Magnolia officinalis?

A1: Randaiol has been identified as a constituent in various parts of the Magnolia officinalis plant. Studies have successfully isolated randaiol from the stem bark [], leaves [], and the plant material sourced from China [].

Q2: Has there been any research on Randaiol's potential in addressing neurodegenerative diseases?

A2: While not extensively studied, one preliminary in silico study investigated the potential of several electron-shuttling compounds from Magnolia officinalis, including randaiol, as potential candidates for Parkinson’s Disease treatment []. The study utilized molecular docking simulations to assess the binding affinity of these compounds to five Parkinson's Disease-related proteins. Randaiol, alongside magnatriol B and obovatol, demonstrated promising binding interactions with these proteins, suggesting its potential as a starting point for further research in this area [].

Q3: What analytical techniques are typically employed to characterize and quantify Randaiol?

A4: The isolation and structural characterization of Randaiol from natural sources commonly involve a combination of chromatographic and spectroscopic techniques. Researchers often utilize various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), to separate Randaiol from other compounds present in plant extracts [, , ]. The isolated compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity [].

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